(R)-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one
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Overview
Description
®-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of the tert-butyldimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the tert-Butyldimethylsilyl Group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or pyridine.
Butanoylation: The final step involves the acylation of the oxazolidinone ring with a butanoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyldimethylsilyl groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxazolidinone N-oxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various functional groups at the benzyl or silyl positions.
Scientific Research Applications
®-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The tert-butyldimethylsilyl group provides steric hindrance, enhancing the selectivity of the reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one: The enantiomer of the compound .
4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one: Without the chiral center.
4-Benzyl-3-[4-[(trimethylsilyl)oxy]butanoyl]oxazolidin-2-one: With a different silyl protecting group.
Uniqueness
®-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the tert-butyldimethylsilyl group, which provides enhanced stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H31NO4Si |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-benzyl-3-[4-[tert-butyl(dimethyl)silyl]oxybutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H31NO4Si/c1-20(2,3)26(4,5)25-13-9-12-18(22)21-17(15-24-19(21)23)14-16-10-7-6-8-11-16/h6-8,10-11,17H,9,12-15H2,1-5H3 |
InChI Key |
FNNZFAGGRZSAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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